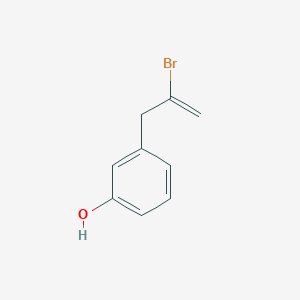

2-Bromo-3-(3-hydroxyphenyl)-1-propene

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H9BrO |

|---|---|

Molecular Weight |

213.07 g/mol |

IUPAC Name |

3-(2-bromoprop-2-enyl)phenol |

InChI |

InChI=1S/C9H9BrO/c1-7(10)5-8-3-2-4-9(11)6-8/h2-4,6,11H,1,5H2 |

InChI Key |

VUBJDCFGZTXWTJ-UHFFFAOYSA-N |

Canonical SMILES |

C=C(CC1=CC(=CC=C1)O)Br |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Bromo 3 3 Hydroxyphenyl 1 Propene and Its Precursors

Strategic Considerations in the Synthesis of the Allylic Bromide Moiety

The introduction of a bromine atom at the allylic position of 3-(3-hydroxyphenyl)propene is a critical transformation. This requires careful consideration of reagents and conditions to ensure high regioselectivity and yield, preventing unwanted side reactions such as addition to the double bond.

Allylic bromination proceeds via a radical intermediate. The stability of this allylic radical, which is enhanced by resonance delocalization, is the driving force for the reaction's selectivity over other positions. chemistrysteps.com For a substrate like 3-(3-hydroxyphenyl)propene, the abstraction of a hydrogen atom from the carbon adjacent to the double bond leads to a resonance-stabilized allylic radical.

However, if the resonance forms of the radical intermediate are not equivalent, bromination can occur at more than one carbon, leading to a mixture of regioisomers. chadsprep.com In the case of the allylic radical derived from 3-(3-hydroxyphenyl)propene, the unpaired electron can be delocalized, potentially leading to the formation of both the desired 2-bromo-3-(3-hydroxyphenyl)-1-propene and its isomer, 1-bromo-3-(3-hydroxyphenyl)-1-propene. The product distribution is dependent on the relative stability of the contributing resonance structures and any steric hindrance at the reaction sites.

From a stereochemical perspective, radical allylic bromination is generally not stereoselective. chemistrysteps.com The planar nature of the radical intermediate allows the incoming bromine atom to attack from either face, which can result in a racemic mixture if a new stereocenter is formed.

N-Bromosuccinimide (NBS) is the most widely used reagent for allylic bromination due to its ability to provide a low, constant concentration of molecular bromine (Br₂), which is the active brominating agent. libretexts.orgmasterorganicchemistry.com This controlled release is crucial for favoring substitution over the competing electrophilic addition of bromine across the alkene double bond. chadsprep.commasterorganicchemistry.com The reaction is typically carried out in a non-polar solvent like carbon tetrachloride (CCl₄) and initiated by light or a radical initiator like peroxide. chadsprep.comlibretexts.org

The mechanism of NBS-mediated allylic bromination is a radical chain reaction: libretexts.org

Initiation: The reaction begins with the homolytic cleavage of the N-Br bond in NBS or, more commonly, the homolysis of a radical initiator to generate a bromine radical (Br•). chemistrysteps.comyoutube.com

Propagation:

A bromine radical abstracts an allylic hydrogen from the substrate to form hydrogen bromide (HBr) and a resonance-stabilized allylic radical. libretexts.orgyoutube.com This step is favored because an allylic C-H bond (approx. 88 kcal/mol) is weaker than a typical vinylic or alkyl C-H bond. libretexts.org

The HBr generated reacts rapidly with NBS to produce a molecule of Br₂. chemistrysteps.comchadsprep.comlibretexts.org This step is key to maintaining the low bromine concentration.

The allylic radical then abstracts a bromine atom from the newly formed Br₂ molecule to yield the allylic bromide product and a new bromine radical, which continues the chain. libretexts.org

Termination: The chain reaction is terminated by the combination of any two radical species.

The use of NBS effectively suppresses the ionic addition of Br₂ to the double bond, which would otherwise lead to the formation of an unwanted dibromide product. chadsprep.com

| Aspect | Description | Reference |

|---|---|---|

| Reagent | N-Bromosuccinimide (NBS) | organic-chemistry.org |

| Reaction Type | Radical Substitution | |

| Key Advantage | Provides a low, steady concentration of Br₂, minimizing side reactions like electrophilic addition. | chadsprep.comlibretexts.orgmasterorganicchemistry.com |

| Typical Conditions | Non-polar solvent (e.g., CCl₄), radical initiator (light, peroxide). | libretexts.org |

| Selectivity | Highly selective for the allylic position due to the stability of the allylic radical intermediate. | chemistrysteps.com |

While NBS is the most common reagent, other methods for allylic bromination exist. Direct bromination with molecular bromine (Br₂) can be used, but it is often less selective and can lead to addition reactions. chadsprep.comnih.gov To circumvent this, specific conditions such as high temperatures are sometimes employed to favor the radical substitution pathway.

Modern approaches focus on safer and more sustainable protocols. One such strategy involves the in situ generation of Br₂ from more benign sources like hydrogen bromide (HBr) or potassium bromide (KBr) using an oxidant such as sodium hypochlorite (B82951) (NaOCl). nih.gov This method, often performed in a continuous flow reactor, avoids the handling of highly toxic and corrosive molecular bromine while maintaining a low concentration to ensure selectivity, mimicking the key advantage of NBS. nih.gov

Other brominating agents containing a Br(I) species, such as tribromoisocyanuric acid, have also been used as alternatives to NBS. nih.gov

Approaches to Constructing the 3-(3-Hydroxyphenyl)propene Structural Framework

The precursor, 3-(3-hydroxyphenyl)propene, also known as m-allylphenol, must be synthesized before the bromination step. This typically involves forming a carbon-carbon bond between a three-carbon (allyl or propenyl) unit and the phenyl ring at the meta-position relative to the hydroxyl group.

The Wittig reaction is a powerful and widely used method for forming carbon-carbon double bonds by reacting an aldehyde or ketone with a phosphonium (B103445) ylide. wikipedia.org To synthesize 3-(3-hydroxyphenyl)propene, the Wittig reaction provides a direct route. The synthesis would involve:

Preparation of the Wittig Reagent: An allylphosphonium salt, such as allyltriphenylphosphonium bromide, is prepared from triphenylphosphine (B44618) and allyl bromide. This salt is then deprotonated with a strong base (e.g., n-butyllithium or sodium hydride) to generate the corresponding ylide.

Reaction with the Aldehyde: The ylide is then reacted with 3-hydroxybenzaldehyde. The nucleophilic ylide attacks the carbonyl carbon of the aldehyde, leading to the formation of an oxaphosphetane intermediate, which then decomposes to form the desired alkene, 3-(3-hydroxyphenyl)propene, and triphenylphosphine oxide as a byproduct. wikipedia.org

A significant advantage of the Wittig reaction is its tolerance for various functional groups, including the phenolic hydroxyl group, which generally does not interfere with the reaction. wikipedia.orglibretexts.org

Although the Wittig reaction can tolerate a free hydroxyl group, certain reaction conditions or subsequent synthetic steps might necessitate its protection to prevent unwanted side reactions. youtube.com A good protecting group must be easy to install and remove and must be stable under the reaction conditions it is meant to endure. youtube.com

For the phenolic hydroxyl group in 3-hydroxybenzaldehyde, several protecting groups could be considered:

Silyl (B83357) Ethers: Groups like tert-butyldimethylsilyl (TBS) are common. They are installed by reacting the phenol (B47542) with a silyl chloride (e.g., TBDMSCl) in the presence of a base like imidazole. Silyl ethers are generally stable to the basic conditions of ylide generation and the Wittig reaction itself. They are typically removed under acidic conditions or with a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF). youtube.com

Benzyl (B1604629) Ethers (Bn): A benzyl group can be attached by reacting the phenol with a strong base (like sodium hydride) followed by a benzyl halide. youtube.com Benzyl ethers are robust and stable to a wide range of conditions but are typically removed by catalytic hydrogenation, which could also reduce the alkene double bond in the final product if not carefully planned. youtube.com

| Protecting Group | Installation Reagents | Stability | Removal Conditions | Reference |

|---|---|---|---|---|

| tert-Butyldimethylsilyl (TBS) Ether | TBDMSCl, Imidazole | Stable to bases, mild acids, Wittig conditions. | Acidic hydrolysis or fluoride source (e.g., TBAF). | youtube.com |

| Benzyl (Bn) Ether | NaH, Benzyl bromide | Stable to acids, bases, and many redox reagents. | Catalytic Hydrogenation (H₂, Pd/C). | youtube.com |

| Tetrahydropyranyl (THP) Ether | Dihydropyran, Acid catalyst | Stable to bases, organometallics. | Acidic hydrolysis. | stackexchange.com |

Optimization of Convergent and Linear Synthetic Pathways to this compound

The synthesis of this compound can be approached through several strategic pathways. The most direct and common approach is a linear synthesis, which involves the sequential modification of a starting material. A plausible and efficient linear pathway commences with a readily available precursor, such as 3-bromophenol (B21344) or resorcinol (B1680541), to first synthesize the intermediate 3-(3-hydroxyphenyl)-1-propene (also known as m-allylphenol). This intermediate is then subjected to a selective bromination reaction to yield the final product.

A common method to synthesize m-allylphenol is via the Claisen rearrangement of an allyl aryl ether. google.comresearchgate.net This process typically involves the O-allylation of a phenol followed by thermal or acid-catalyzed rearrangement. google.com For instance, 3-bromophenol can be allylated using allyl bromide in the presence of a base like potassium carbonate. The resulting allyl 3-bromophenyl ether can then undergo a Claisen rearrangement to form 2-allyl-3-bromophenol. Subsequent removal of the bromine atom would be necessary, making this a less direct route. A more straightforward approach starts from resorcinol or 3-aminophenol. However, the most common laboratory synthesis involves the allylation of 3-methoxyphenol (B1666288) followed by demethylation. nih.govencyclopedia.pub

Once the precursor, 3-(3-hydroxyphenyl)-1-propene, is obtained, the subsequent and final step is the introduction of a bromine atom at the 2-position of the propene chain. This is typically achieved through an allylic bromination reaction. The Wohl-Ziegler reaction, which employs N-Bromosuccinimide (NBS) in the presence of a radical initiator (like AIBN or benzoyl peroxide) or light, is the method of choice for this transformation. masterorganicchemistry.commychemblog.comyoutube.comyoutube.com This method is highly selective for the allylic position and is favored over using molecular bromine (Br₂), which tends to add across the double bond. masterorganicchemistry.com

The optimization of this linear pathway involves fine-tuning the reaction conditions for both the synthesis of the m-allylphenol precursor and the final bromination step to maximize yield and purity while minimizing reaction times and side products.

Interactive Data Table: Optimization of Linear Synthesis for this compound

Below is a table summarizing key parameters and potential optimization strategies for the proposed linear synthesis.

| Reaction Step | Reagents | Solvent | Catalyst/Initiator | Key Parameters to Optimize | Typical Yields (Analogous Reactions) |

|---|---|---|---|---|---|

| Step 1: Synthesis of 3-(3-hydroxyphenyl)-1-propene (m-allylphenol) | 3-Substituted Phenol (e.g., 3-methoxyphenol), Allyl Halide (e.g., Allyl Bromide), Base (e.g., K₂CO₃) | Acetone, Acetonitrile (B52724), or DMF | Phase Transfer Catalyst (optional) | Temperature, reaction time, choice of base and solvent. For Claisen rearrangement: high temperatures (around 200 °C) are often required. google.com | 60-85% |

| Step 2: Allylic Bromination | 3-(3-hydroxyphenyl)-1-propene, N-Bromosuccinimide (NBS) | Carbon Tetrachloride (CCl₄), Acetonitrile, or Dichloromethane | AIBN (Azobisisobutyronitrile) or Light (hν) | Concentration of NBS, amount of initiator, reaction temperature, and light intensity. Maintaining a low concentration of Br₂ is crucial. masterorganicchemistry.com | 70-90% |

Convergent synthesis, an alternative strategy, would involve preparing key fragments of the molecule separately and then combining them in the final steps. For a molecule with the relatively simple structure of this compound, a linear synthesis is generally more efficient and practical. A convergent approach might involve coupling a pre-brominated three-carbon unit with a phenolic precursor, but this often leads to more complex and lower-yielding pathways for this specific target.

Atom Economic and Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles is increasingly important in modern organic synthesis to reduce environmental impact and improve safety and efficiency.

One of the core principles of green chemistry is atom economy , which aims to maximize the incorporation of all materials used in the process into the final product. In the proposed linear synthesis, the Claisen rearrangement step is inherently atom-economical as it is an intramolecular rearrangement. The allylic bromination with NBS is also reasonably atom-economical.

Further adherence to green chemistry principles can be achieved through several modifications to the synthetic pathway:

Use of Greener Solvents: Traditional solvents for allylic bromination, such as carbon tetrachloride (CCl₄), are toxic and environmentally harmful. mychemblog.com Replacing these with greener alternatives like acetonitrile or conducting the reaction under solvent-free conditions where possible is a key goal.

Catalytic Approaches: The use of catalytic amounts of reagents is preferred over stoichiometric amounts. For instance, developing a catalytic version of the bromination step that avoids the use of stoichiometric NBS would be a significant advancement. Some methods for the bromination of phenols utilize catalytic systems. nih.govnih.gov

Energy Efficiency: Employing energy-efficient methods such as microwave irradiation can often reduce reaction times and energy consumption compared to conventional heating.

Waste Reduction: The primary byproduct of the NBS bromination is succinimide (B58015), which is a relatively benign and water-soluble solid that can be easily removed by filtration. mychemblog.com Recycling of the succinimide byproduct could further enhance the green credentials of the process.

Interactive Data Table: Green Chemistry Considerations

This table outlines how green chemistry principles can be applied to the synthesis of this compound.

| Green Chemistry Principle | Application in Synthesis | Potential Improvement |

|---|---|---|

| Prevention | Designing the synthesis to minimize waste. | Optimizing reaction conditions to avoid side products. |

| Atom Economy | The Claisen rearrangement is an intramolecular reaction with 100% atom economy. | The bromination step is also efficient, but alternative brominating agents with higher atom economy could be explored. |

| Less Hazardous Chemical Syntheses | Using NBS is safer than using liquid bromine. masterorganicchemistry.com | Avoiding toxic solvents like carbon tetrachloride. |

| Designing Safer Chemicals | The final product is an intermediate; its inherent toxicity profile is a consideration for handling. | Not directly applicable to the synthesis itself, but to the lifecycle of the product. |

| Safer Solvents and Auxiliaries | Replacing chlorinated solvents with greener alternatives like acetonitrile or ethyl acetate. | Exploring solvent-free reaction conditions. |

| Design for Energy Efficiency | Using microwave-assisted heating to reduce reaction times and energy input. | Conducting reactions at ambient temperature where feasible. |

| Use of Renewable Feedstocks | Starting materials like phenol can potentially be derived from lignin, a renewable resource. | Developing pathways from bio-based starting materials. |

| Reduce Derivatives | The proposed synthesis avoids the use of protecting groups on the phenolic hydroxyl. | Direct C-H allylation of phenol would be an even more direct route, avoiding the O-allylation/rearrangement sequence. |

| Catalysis | Using a catalytic amount of a radical initiator (AIBN) in the bromination step. | Developing a fully catalytic bromination process. |

By carefully selecting reagents, solvents, and reaction conditions, the synthesis of this compound can be performed in an efficient, optimized, and environmentally conscious manner.

Comprehensive Spectroscopic and Structural Elucidation of 2 Bromo 3 3 Hydroxyphenyl 1 Propene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Precise Structural Assignment

NMR spectroscopy is an indispensable tool for the unambiguous determination of molecular structures. For a molecule like 2-bromo-3-(3-hydroxyphenyl)-1-propene, a full suite of NMR experiments would be required for a complete assignment of all proton and carbon signals.

High-Resolution Proton (¹H) NMR Spectroscopy for Proton Connectivity and Chemical Environments

A ¹H NMR spectrum would provide crucial information about the electronic environment of each proton in the molecule, their multiplicities (singlet, doublet, triplet, etc.) revealing neighboring protons, and integration values indicating the number of protons for each signal. Without experimental data, a detailed analysis of chemical shifts and coupling constants for the vinylic, allylic, and aromatic protons is not possible.

Carbon (¹³C) NMR Spectroscopy for Carbon Skeleton Characterization

The ¹³C NMR spectrum would reveal the number of unique carbon environments in this compound. The chemical shifts would indicate the types of carbon atoms (alkene, aromatic, carbon-bearing bromine, etc.). Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) would further differentiate between CH, CH₂, and CH₃ groups. No experimental ¹³C NMR data has been found in the public domain.

Advanced Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Elucidating Complex Connectivities and Stereochemistry

For a complete and unambiguous assignment, 2D NMR experiments are essential.

COSY (Correlation Spectroscopy) would establish proton-proton couplings, confirming the connectivity between the allylic protons and the vinylic proton, as well as couplings between the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon atom that has a proton attached.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two to three bonds, which is critical for identifying quaternary carbons and piecing together the entire molecular framework, including the connection of the propenyl chain to the phenyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of protons, which can be useful in confirming stereochemistry and conformation.

Currently, no published studies containing these 2D NMR data for this compound are available.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, such as FT-IR and Raman, are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Fourier-Transform Infrared (FT-IR) Spectroscopy

An FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the phenol (B47542) group, C-H stretches for the aromatic and alkene moieties, C=C stretching for both the alkene and the aromatic ring, and a C-Br stretching vibration. Without an experimental spectrum, a table of specific vibrational frequencies cannot be compiled.

Raman Spectroscopy

Raman spectroscopy would provide complementary information to FT-IR. It is particularly sensitive to non-polar bonds and would be useful for identifying the C=C and C-Br stretching frequencies. As with the other techniques, no experimental Raman data for this specific compound has been located.

Electronic Spectroscopy for Conjugation and Electronic Transitions

Electronic spectroscopy, particularly Ultraviolet-Visible (UV-Vis) absorption spectroscopy, is a pivotal technique for probing the electronic structure of molecules. It provides insights into the conjugated systems and the nature of electronic transitions occurring within the molecule upon absorption of electromagnetic radiation.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

The UV-Vis spectrum of this compound is anticipated to exhibit characteristic absorption bands arising from the electronic transitions within the substituted benzene (B151609) ring and the vinyl bromide moiety. The hydroxyphenyl group, containing a benzene ring with a hydroxyl substituent, is the primary chromophore.

The spectrum is expected to show strong absorptions corresponding to π → π* transitions, which are typical for aromatic systems. The presence of the hydroxyl group (-OH) as an auxochrome is likely to cause a bathochromic (red) shift of the primary and secondary benzene bands (E and B bands) compared to unsubstituted benzene. This is due to the electron-donating nature of the hydroxyl group, which extends the conjugation and decreases the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Based on studies of similar 3-hydroxy-substituted aromatic compounds and brominated alkenes, the expected absorption maxima (λmax) would be in the range of 270-290 nm for the main aromatic band. acs.org A weaker, longer-wavelength absorption might also be observed due to n → π* transitions associated with the hydroxyl group's oxygen atom, although this is often solvent-dependent. acs.org

Table 1: Predicted UV-Vis Absorption Data for this compound

| Predicted λmax (nm) | Type of Transition | Chromophore |

| ~270-290 | π → π | 3-Hydroxyphenyl ring |

| Weaker, longer wavelength | n → π | Hydroxyl group |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation pattern upon ionization. For this compound (C9H9BrO), electron ionization mass spectrometry (EI-MS) would provide valuable structural information.

The molecular ion peak (M+•) would be expected at an m/z (mass-to-charge ratio) corresponding to the molecular weight of the compound, which is approximately 212/214 Da, reflecting the isotopic distribution of bromine (79Br and 81Br in a nearly 1:1 ratio). nih.gov

The fragmentation of this compound is predicted to follow several characteristic pathways for substituted alkylbenzenes and allyl halides. core.ac.ukwhitman.edu A primary fragmentation would be the loss of a bromine radical (•Br), leading to a prominent peak at m/z 133. This cation could then undergo further fragmentation.

Another significant fragmentation pathway would involve benzylic cleavage, leading to the formation of a tropylium (B1234903) ion or a substituted tropylium ion. Cleavage of the C-C bond between the phenyl ring and the propenyl chain is less likely due to the strength of the sp2-sp2 bond. However, cleavage of the bond beta to the ring could lead to a stable benzylic-type cation. The presence of the hydroxyl group would also direct fragmentation, potentially leading to the loss of small neutral molecules like CO or H2O under certain conditions.

Table 2: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z | Predicted Fragment Ion | Plausible Fragmentation Pathway |

| 212/214 | [C9H9BrO]+• | Molecular Ion (M+•) |

| 133 | [C9H9O]+ | Loss of •Br from M+• |

| 107 | [C7H7O]+ | Benzylic cleavage with rearrangement |

| 91 | [C7H7]+ | Tropylium ion, from further fragmentation |

| 77 | [C6H5]+ | Phenyl cation, from loss of side chain |

X-ray Crystallography for Definitive Solid-State Molecular Architecture and Intermolecular Interactions

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and the nature of intermolecular interactions that govern the crystal packing. While specific crystallographic data for this compound is not publicly available, its solid-state architecture can be predicted based on the known crystal structures of related brominated and hydroxylated aromatic compounds.

Analysis of Intramolecular and Intermolecular Hydrogen Bonding Networks involving the Hydroxyl Group

The hydroxyl group is a key functional group capable of acting as both a hydrogen bond donor and acceptor. It is highly probable that in the solid state, the hydroxyl groups of adjacent molecules will engage in intermolecular hydrogen bonding, forming chains or more complex networks. whitman.edu An O-H···O hydrogen bond would be the most prominent interaction of this type. The presence of the bromine atom could also lead to weaker C-H···Br or O-H···Br interactions. Intramolecular hydrogen bonding is less likely in this specific isomer due to the meta-position of the hydroxyl group relative to the propenyl side chain.

Characterization of π-Stacking and Other Non-Covalent Interactions within Crystal Lattices

Table 3: Predicted Crystallographic and Intermolecular Interaction Data for this compound

| Structural Feature | Predicted Observation |

| Molecular Conformation | Non-planar arrangement between the phenyl ring and the propene unit. |

| Hydrogen Bonding | Strong intermolecular O-H···O hydrogen bonds forming chains or networks. |

| π-Stacking | Offset face-to-face or T-shaped π-π interactions between phenyl rings. |

| Other Interactions | Potential for C-H···π, C-H···Br, and halogen bonding (C-Br···O). |

In Depth Theoretical and Mechanistic Investigations of 2 Bromo 3 3 Hydroxyphenyl 1 Propene and Analogous Systems

Quantum Chemical Studies on Electronic Structure and Reactivity Profiles

Quantum chemical calculations are instrumental in providing a detailed understanding of the intrinsic properties of a molecule at the electronic level. For molecules like 2-Bromo-3-(3-hydroxyphenyl)-1-propene, these studies can predict its geometry, stability, and reactivity, offering insights that are often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) and Ab Initio Calculations for Optimized Geometries and Energetics

For instance, a computational study on 2-bromo-2-methyl-1-phenylpropan-1-one, a molecule also featuring a brominated carbon and a phenyl ring, was performed using the B3LYP functional with a 6-311++G(d,p) basis set. journalijar.comnih.gov This level of theory is widely used for organic molecules as it provides a good balance between accuracy and computational cost. The optimization process for such a molecule would involve systematically adjusting bond lengths, bond angles, and dihedral angles until the lowest energy conformation is found, which corresponds to a local minimum on the potential energy surface. journalijar.com The absence of imaginary frequencies in the subsequent vibrational analysis would confirm that the optimized structure is indeed a stable conformer. researchgate.net

For this compound, DFT calculations would be expected to yield specific values for its geometric parameters. The table below illustrates the kind of data that would be obtained for the optimized geometry, with placeholder values based on typical bond lengths and angles for similar functional groups.

| Parameter | Description | Predicted Value |

|---|---|---|

| C=C | Alkene double bond length | ~1.34 Å |

| C-Br | Carbon-Bromine bond length | ~1.90 Å |

| C-C (allyl) | Allylic single bond length | ~1.50 Å |

| C-O (phenol) | Phenolic Carbon-Oxygen bond length | ~1.36 Å |

| O-H | Hydroxyl bond length | ~0.96 Å |

| C=C-Br | Vinyl bromide bond angle | ~122° |

| C-C-C (allyl) | Allylic bond angle | ~112° |

Ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, offer higher levels of accuracy but are more computationally demanding. nih.govrsc.org These methods would be employed to refine the energetics and provide benchmark data for the stability of the compound.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies, Energy Gaps, and Electron Density Distributions)

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). escholarship.orgmasterorganicchemistry.com The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). escholarship.orgmasterorganicchemistry.com

The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. nih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a more reactive molecule. nih.gov

For this compound, the HOMO is expected to have significant electron density on the electron-rich phenyl ring, particularly the phenolic oxygen, and the π-system of the double bond. These are the regions most susceptible to attack by electrophiles. The LUMO is likely to be distributed over the C-Br bond and the allylic system, indicating these as the sites for nucleophilic attack.

The following table presents illustrative FMO data based on calculations for analogous brominated and phenolic compounds. journalijar.comnih.gov

| Parameter | Description | Illustrative Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 |

| Energy Gap (ΔE) | LUMO-HOMO Energy Difference | 5.3 |

Molecular Electrostatic Potential (MEP) Surface Mapping for Charge Distribution and Reactive Sites

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.netnih.gov The MEP map is plotted onto the molecule's electron density surface, using a color scale to represent different potential values.

Red regions indicate negative electrostatic potential, corresponding to areas of high electron density. These are the most likely sites for electrophilic attack. For this compound, these regions would be concentrated around the phenolic oxygen atom and the π-cloud of the aromatic ring and the double bond. researchgate.netmdpi.com

Blue regions indicate positive electrostatic potential, corresponding to areas of electron deficiency. These are susceptible to nucleophilic attack. The hydrogen atom of the hydroxyl group would be a site of positive potential. researchgate.net

Green regions represent neutral or near-zero potential.

The MEP surface provides a comprehensive picture of the molecule's electronic landscape, complementing the insights from FMO analysis and highlighting the regions most involved in intermolecular interactions. nih.govmdpi.com

Analysis of Local Reactivity Descriptors (e.g., Fukui Functions, Condensed Softness Indices)

While FMO theory identifies the general regions of reactivity, local reactivity descriptors like Fukui functions provide a more quantitative measure of reactivity at specific atomic sites. wikipedia.orgmdpi.com The Fukui function, f(r), is defined as the derivative of the electron density with respect to the number of electrons at a constant external potential. wikipedia.org

In practice, three types of Fukui functions are calculated to predict reactivity towards different types of attack:

f+(r): For nucleophilic attack (electron acceptance), calculated from the electron density difference between the neutral molecule and its anion. High values indicate the most electrophilic sites.

f-(r): For electrophilic attack (electron donation), calculated from the electron density difference between the neutral molecule and its cation. High values indicate the most nucleophilic sites.

f0(r): For radical attack.

For this compound, the Fukui functions would likely predict that the phenolic oxygen and certain carbons in the phenyl ring are the most susceptible to electrophilic attack (high f-). The carbon atom bearing the bromine atom would be a primary site for nucleophilic attack (high f+). ymerdigital.com

These functions can be condensed to atomic centers to provide numerical values (condensed Fukui functions), which can then be used to calculate local softness indices, further refining the prediction of site selectivity in chemical reactions. mdpi.com

| Atom | f+ (Nucleophilic Attack) | f- (Electrophilic Attack) |

|---|---|---|

| C (vinyl, Br-bearing) | High | Low |

| O (hydroxyl) | Low | High |

| C (phenyl, ortho to OH) | Low | Medium-High |

| C (phenyl, para to OH) | Low | Medium-High |

Computational Conformational Analysis and Exploration of Potential Energy Surfaces

The biological activity and chemical reactivity of a flexible molecule like this compound are governed by its preferred three-dimensional shapes or conformations. ymerdigital.com Conformational analysis involves studying the energy of the molecule as a function of the rotation around its single bonds. acs.org

The key rotatable bonds in this compound are the C-C single bond between the phenyl ring and the allylic methylene (B1212753) group, and the C-C single bond of the propene chain. Rotation around the C=C double bond is highly restricted.

Computational methods can be used to map the potential energy surface (PES) by systematically rotating these bonds and calculating the energy at each step. This allows for the identification of energy minima (stable conformers) and energy maxima (transition states between conformers).

For the allyl group (-CH₂-C(Br)=CH₂), different conformations arise from rotation around the C-C single bond. The low-energy conformations are typically those where a substituent on the allylic carbon eclipses either the C=C double bond or the vinylic C-H bond, balancing steric and electronic interactions. nih.gov The presence of the bulky bromine atom and the phenyl ring will significantly influence the conformational landscape. The most stable conformers will be those that minimize steric hindrance (A1,3 strain) between the phenyl group and the vinylic bromine and hydrogen atoms. nih.gov

Elucidation of Reaction Mechanisms for Key Transformations Involving the Compound

The structure of this compound contains several reactive sites: the phenolic hydroxyl group, the electron-rich aromatic ring, the allylic bromide, and the double bond. This polyfunctionality allows for a variety of chemical transformations.

One key reaction is the allylation of the phenolic hydroxyl group . Under basic conditions (e.g., in the presence of K₂CO₃ or NaOH), the phenol (B47542) is deprotonated to form a more nucleophilic phenoxide ion. This phenoxide can then undergo an intramolecular SN2' reaction, where the phenoxide attacks the double bond, displacing the bromide ion to form a five-membered cyclic ether. Alternatively, an intermolecular reaction could occur if another molecule of this compound is present, leading to polymerization. The selective allylation of phenolic hydroxyl groups in the presence of other functionalities is a well-established reaction. rsc.org

Another important transformation is nucleophilic substitution at the allylic position . The bromine atom is a good leaving group, and the adjacent double bond stabilizes the transition state of both SN1 and SN2 reactions. The allylic system can lead to the formation of rearranged products (SN2' or SN1' mechanism). For example, reaction with a nucleophile (Nu⁻) could lead to direct substitution or allylic rearrangement. The mechanism of allylic bromination often involves a radical intermediate stabilized by resonance, which can lead to a mixture of products. masterorganicchemistry.comyoutube.com

The aromatic ring can undergo electrophilic aromatic substitution. The hydroxyl group is a strong activating, ortho-, para-directing group. Therefore, reactions such as nitration, halogenation, or Friedel-Crafts alkylation would be expected to occur at the positions ortho and para to the hydroxyl group.

Finally, the double bond can undergo electrophilic addition reactions. For instance, reaction with HBr could lead to the formation of a dibromide, with the regioselectivity influenced by the electronic effects of the substituents.

Detailed Investigation of Radical Addition and Substitution Pathways (e.g., Allylic Radical Intermediates, Resonance Stabilization)

The presence of an allylic hydrogen in this compound makes it susceptible to radical substitution reactions, particularly allylic halogenation. pressbooks.pub This process is typically initiated by the homolytic cleavage of a halogen molecule (like Br₂) into radicals, often facilitated by light or heat. masterorganicchemistry.com A bromine radical can then abstract an allylic hydrogen from the molecule, which is the hydrogen atom on the carbon adjacent to the double bond. libretexts.org

The resulting allylic radical for this compound has two primary resonance structures. This delocalization means that the subsequent reaction with a bromine molecule (Br₂) can occur at either of the two terminal carbons of the allyl system, potentially leading to a mixture of products. libretexts.org The stability of benzylic and allylic radicals surpasses that of alkyl radicals precisely because of this ability to delocalize the unpaired electron over a system of conjugated pi bonds. libretexts.org The use of N-Bromosuccinimide (NBS) is a common laboratory method to achieve allylic bromination, as it provides a low, constant concentration of Br₂, which favors the radical substitution pathway over competing ionic addition to the double bond. pressbooks.pubmasterorganicchemistry.comlibretexts.org

Resonance Structures of the Allylic Radical Intermediate

| Resonance Structure 1 | Resonance Structure 2 |

|---|

The reaction proceeds via a radical chain mechanism, involving initiation, propagation, and termination steps. youtube.com The propagation steps, which involve the abstraction of the allylic hydrogen and the subsequent reaction of the allyl radical with Br₂, are crucial for the continuation of the reaction. youtube.com

Mechanistic Studies of Nucleophilic Substitution Reactions at the Brominated Center (Sₙ1, Sₙ2, Sₙ2')

The allylic bromide functionality in this compound is a prime site for nucleophilic substitution reactions. Allylic halides are known to be significantly more reactive in substitution reactions than their saturated alkyl halide counterparts. youtube.com This enhanced reactivity can be channeled through several mechanistic pathways, primarily Sₙ1, Sₙ2, and the related Sₙ2' mechanism.

Sₙ1 Pathway: As a secondary allylic halide, the compound can readily undergo Sₙ1 reactions. openochem.org This mechanism involves a two-step process where the rate-determining first step is the departure of the bromide leaving group to form a resonance-stabilized allylic carbocation. youtube.comvanderbilt.edu The positive charge in this carbocation is delocalized over two carbon atoms, significantly stabilizing the intermediate and facilitating its formation. The nucleophile then attacks the carbocation in a fast second step. Due to the delocalized nature of the cation, attack can occur at two different sites, potentially leading to a mixture of the direct substitution product and an allylic rearrangement product.

Sₙ2 Pathway: The concerted, single-step Sₙ2 mechanism is also a possibility. openochem.org In this pathway, the nucleophile attacks the carbon atom bearing the bromine from the backside, causing the simultaneous displacement of the bromide ion. masterorganicchemistry.com While tertiary allylic halides are sterically hindered for Sₙ2 reactions, primary and secondary systems can react via this pathway. youtube.com Sₙ2 reactions on allylic systems are accelerated due to electronic factors, including the stabilization of the transition state through orbital overlap with the adjacent π-system. openochem.org

Sₙ2' Pathway: A unique pathway available to allylic systems is the Sₙ2' reaction. youtube.com This is also a concerted mechanism, but instead of attacking the carbon directly bonded to the leaving group (the α-carbon), the nucleophile attacks the carbon at the opposite end of the double bond (the γ-carbon). This attack is accompanied by a shift of the π-bond and the expulsion of the leaving group. youtube.com This pathway leads to a product with an allylic rearrangement.

The choice between these mechanisms depends on factors such as the nature of the nucleophile, the solvent, and the specific substitution on the substrate.

Comparison of Nucleophilic Substitution Pathways

| Feature | Sₙ1 | Sₙ2 | Sₙ2' |

|---|---|---|---|

| Kinetics | First-order, rate = k[Substrate] | Second-order, rate = k[Substrate][Nu] | Second-order, rate = k[Substrate][Nu] |

| Mechanism | Stepwise (Carbocation intermediate) masterorganicchemistry.com | Concerted (Single transition state) openochem.org | Concerted (Single transition state) youtube.com |

| Intermediate | Resonance-stabilized allylic carbocation vanderbilt.edu | None | None |

| Stereochemistry | Racemization at chiral center | Inversion of configuration | Allylic rearrangement |

| Product(s) | Can yield direct and rearranged products | Direct substitution product only | Rearranged product only |

Exploration of Electrophilic Aromatic Substitution on the Hydroxyphenyl Moiety

The 3-hydroxyphenyl group of the molecule is an activated aromatic system that readily undergoes electrophilic aromatic substitution (EAS). testbook.comvedantu.com The hydroxyl (-OH) group is a powerful activating group and an ortho, para-director. quora.combyjus.com This is due to the resonance effect, where the lone pairs on the oxygen atom are donated into the benzene (B151609) ring, increasing the electron density at the carbons ortho and para to the hydroxyl group. vedantu.comquora.com This increased nucleophilicity makes these positions prime targets for attack by electrophiles. byjus.com

Common Electrophilic Aromatic Substitution Reactions on the Hydroxyphenyl Moiety

| Reaction | Reagents | Expected Major Products |

|---|---|---|

| Bromination | Br₂ / FeBr₃ or Br₂ in a polar solvent testbook.com | 2-Bromo-3-(2-bromo-3-hydroxyphenyl)-1-propene and 2-Bromo-3-(4-bromo-3-hydroxyphenyl)-1-propene |

| Nitration | Dilute HNO₃ testbook.combyjus.com | 2-Bromo-3-(3-hydroxy-2-nitrophenyl)-1-propene and 2-Bromo-3-(3-hydroxy-4-nitrophenyl)-1-propene |

| Sulfonation | Fuming H₂SO₄ libretexts.org | 2-(4-Bromo-3-propenyl)-4-hydroxybenzenesulfonic acid and 4-(4-Bromo-3-propenyl)-2-hydroxybenzenesulfonic acid |

| Friedel-Crafts Acylation | RCOCl / AlCl₃ masterorganicchemistry.com | 2-Bromo-3-(2-acyl-3-hydroxyphenyl)-1-propene and 2-Bromo-3-(4-acyl-3-hydroxyphenyl)-1-propene |

Due to the high activation by the hydroxyl group, reactions like halogenation can sometimes proceed even without a Lewis acid catalyst and may lead to polysubstitution if conditions are not carefully controlled. testbook.combyjus.com

Theoretical Characterization of Intramolecular and Intermolecular Non-Covalent Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-Interactions)

Non-covalent interactions play a critical role in determining the supramolecular chemistry, crystal structure, and physical properties of this compound. bohrium.com The molecule possesses several functionalities capable of engaging in these interactions. openstax.org

Hydrogen Bonding: The hydroxyl (-OH) group is a classic hydrogen bond donor. libretexts.org It can form strong intermolecular hydrogen bonds with other molecules of the same type or with other hydrogen bond acceptors (like solvents). nih.gov Intramolecular hydrogen bonding between the -OH group and the bromine atom or the π-system of the double bond is also a possibility, which would influence the molecule's preferred conformation.

Halogen Bonding: The bromine atom can participate in halogen bonding. researchgate.net This occurs when an electropositive region on the halogen atom, known as a σ-hole, interacts with a nucleophilic or electron-rich species. nih.gov This interaction is directional and can play a significant role in crystal engineering. bohrium.com In this molecule, the bromine could form halogen bonds with the hydroxyl oxygen or the π-electrons of a neighboring molecule.

π-Interactions: The electron-rich phenyl ring is capable of various π-interactions. These include π-π stacking, where two aromatic rings align face-to-face or offset, and C-H/π interactions, where a C-H bond points towards the face of the π-system. researchgate.net These interactions are fundamental in the organization of aromatic molecules in the solid state.

The interplay and competition between these different non-covalent forces—hydrogen bonds, halogen bonds, and π-interactions—ultimately dictate the molecular assembly in the condensed phase. bohrium.comresearchgate.net

Potential Non-Covalent Interactions

| Interaction Type | Donor | Acceptor | Nature |

|---|---|---|---|

| Hydrogen Bond | -OH group | -OH, Br, π-system of another molecule | Strong, directional electrostatic interaction libretexts.org |

| Halogen Bond | -Br (σ-hole) | -OH, Br, π-system of another molecule | Directional interaction involving the electropositive cap of the halogen nih.gov |

| π-π Stacking | Phenyl ring | Phenyl ring of another molecule | Interaction between aromatic π-systems researchgate.net |

| C-H/π Interaction | C-H bonds | Phenyl ring of another molecule | Weak hydrogen bond-like interaction |

| Dispersion Forces | Entire molecule | Entire molecule | Transient dipole-induced dipole interactions openstax.org |

Computational Determination of Kinetic and Thermodynamic Parameters for Reaction Pathways

Computational chemistry, particularly using Density Functional Theory (DFT), provides a powerful tool for investigating the mechanisms, kinetics, and thermodynamics of chemical reactions. acs.orgrsc.org For a molecule like this compound, DFT calculations can be employed to model the various reaction pathways discussed previously. mdpi.com

By calculating the potential energy surface for a given reaction, key stationary points—reactants, transition states, intermediates, and products—can be identified. mdpi.com From these calculations, crucial kinetic and thermodynamic parameters can be determined.

Kinetic Parameters: The activation energy (Ea) or Gibbs free energy of activation (ΔG*) for each mechanistic step can be calculated. researchgate.net This value represents the energy barrier that must be overcome for the reaction to proceed. A lower activation energy corresponds to a faster reaction rate. By comparing the activation energies for competing pathways (e.g., Sₙ1 vs. Sₙ2), the kinetically favored product can be predicted. mdpi.com

While specific experimental data for this exact compound may be sparse, these computational approaches allow for detailed theoretical predictions of its reactivity. uni.lu For instance, DFT could be used to model the transition state of the Sₙ2' attack or to calculate the energy difference between the various resonance structures of the allylic radical. researchgate.netresearchgate.net

Chemical Reactivity and Advanced Derivatization Strategies for 2 Bromo 3 3 Hydroxyphenyl 1 Propene

Reactivity at the Allylic Bromide Position

The carbon-bromine bond in 2-Bromo-3-(3-hydroxyphenyl)-1-propene is activated by its allylic position, making it susceptible to a variety of transformations. This enhanced reactivity is a cornerstone of its application in the synthesis of more complex molecules.

The allylic bromide in this compound is an excellent electrophile for SN2 reactions. organic-chemistry.orgncert.nic.in This allows for the facile introduction of a wide array of nucleophiles, leading to diverse functional group interconversions. These reactions are fundamental in modifying the structure and properties of the parent compound.

Common nucleophiles that can displace the bromide ion include:

Alkoxides: Reaction with alkoxides, generated from alcohols and a strong base like sodium hydride, yields ethers. libretexts.orgmasterorganicchemistry.com This Williamson ether synthesis is a classic and reliable method for forming C-O bonds. masterorganicchemistry.comyoutube.com

Amines: Ammonia, primary, and secondary amines can act as nucleophiles to form primary, secondary, and tertiary amines, respectively. libretexts.orglibretexts.org However, overalkylation can be an issue, leading to mixtures of products. libretexts.org

Azide (B81097) Ion: The use of sodium azide as a nucleophile provides a clean route to allylic azides. libretexts.orgrsc.org The resulting azide can be subsequently reduced to a primary amine, offering a more controlled method for amination compared to direct reaction with ammonia. libretexts.orgvanderbilt.edu

Cyanide Ion: Reaction with cyanide salts introduces a nitrile group, which is a versatile functional group that can be hydrolyzed to a carboxylic acid or reduced to an amine. vanderbilt.edu

Thiols: Thiolates, the conjugate bases of thiols, are excellent nucleophiles and react readily to form thioethers.

The general scheme for these nucleophilic substitution reactions can be represented as follows:

Table 1: Examples of Nucleophilic Displacement Reactions

| Nucleophile | Reagent Example | Product Functional Group |

| Hydroxide | NaOH | Allylic Alcohol |

| Alkoxide | RONa | Ether |

| Amine | RNH₂ | Substituted Amine |

| Azide | NaN₃ | Azide |

| Cyanide | NaCN | Nitrile |

| Thiolate | RSNa | Thioether |

These functional group interconversions are crucial for the elaboration of this compound into more complex target molecules in medicinal chemistry and materials science. organic-chemistry.orgslideshare.net

The allylic bromide can be converted into various organometallic reagents, which are powerful tools for forming new carbon-carbon bonds. These reagents effectively reverse the polarity of the allylic carbon, turning it into a nucleophile.

Allylic Grignard Reagents: Reaction with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF) generates the corresponding Grignard reagent. This organomagnesium compound is a potent nucleophile that reacts with a wide range of electrophiles, including aldehydes, ketones, esters, and epoxides, to form new carbon-carbon bonds.

Allylzinc Species: Treatment with zinc metal affords the corresponding allylzinc reagent. Allylzinc reagents are generally less reactive and more tolerant of functional groups than their Grignard counterparts. They are particularly useful for reactions with aldehydes and ketones.

π-Allylnickel Complexes: The oxidative addition of this compound to a low-valent nickel(0) source, such as bis(1,5-cyclooctadiene)nickel(0) (B103923) [Ni(COD)₂], results in the formation of a π-allylnickel complex. These complexes are versatile intermediates in organic synthesis and can react with a variety of electrophiles, including alkyl, aryl, and vinyl halides, in the presence of a suitable promoter. This allows for the construction of complex carbon skeletons.

Table 2: Applications of Organometallic Reagents Derived from this compound

| Organometallic Reagent | Preparation | Typical Electrophiles |

| Allylic Grignard | Mg, Et₂O or THF | Aldehydes, Ketones, Esters, Epoxides |

| Allylzinc | Zn, THF | Aldehydes, Ketones |

| π-Allylnickel Complex | Ni(COD)₂, Ligand | Alkyl/Aryl/Vinyl Halides |

The ability to form these organometallic species significantly broadens the synthetic utility of this compound, enabling the construction of intricate molecular architectures.

The allylic bromide functionality is an excellent substrate for a variety of transition metal-catalyzed cross-coupling reactions. These reactions are among the most powerful methods for forming carbon-carbon bonds in modern organic synthesis.

Suzuki Coupling: In the presence of a palladium catalyst and a base, this compound can be coupled with organoboron compounds (boronic acids or esters). This reaction forms a new carbon-carbon bond between the allylic carbon and an aryl, vinyl, or alkyl group from the organoboron reagent.

Sonogashira Coupling: This palladium- and copper-co-catalyzed reaction couples the allylic bromide with a terminal alkyne. The result is the formation of a conjugated enyne system, which is a valuable structural motif in many natural products and functional materials.

Heck Reaction: While the Heck reaction typically involves the coupling of an aryl or vinyl halide with an alkene, variations involving allylic halides are also known. In this context, the reaction would likely involve the palladium-catalyzed coupling of the allylic bromide with an alkene, leading to the formation of a new diene system and a new carbon-carbon bond.

Table 3: Overview of Cross-Coupling Reactions

| Reaction | Coupling Partner | Catalyst System | Bond Formed |

| Suzuki | Boronic acid/ester | Pd catalyst, Base | C(sp²)-C(sp²), C(sp²)-C(sp³) |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu co-catalyst, Base | C(sp²)-C(sp) |

| Heck | Alkene | Pd catalyst, Base | C(sp²)-C(sp²) |

These cross-coupling strategies provide efficient and selective methods for extending the carbon framework of this compound, highlighting its role as a versatile synthetic intermediate.

Reactions of the Alkene Moiety

The double bond in this compound offers another site for chemical modification, allowing for a range of addition and rearrangement reactions.

The alkene can undergo various addition reactions, some of which can be performed with a high degree of stereocontrol.

Halogenation: The addition of bromine (Br₂) or chlorine (Cl₂) across the double bond would lead to the formation of a dihalogenated derivative. The stereochemistry of this addition is typically anti.

Epoxidation: Reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), would form an epoxide. The stereochemistry of the resulting epoxide can often be influenced by the presence of nearby functional groups, potentially allowing for diastereoselective epoxidation.

Dihydroxylation: The alkene can be converted to a diol through dihydroxylation. This can be achieved using reagents like osmium tetroxide (OsO₄) for syn-dihydroxylation or through a two-step procedure of epoxidation followed by acid-catalyzed hydrolysis for anti-dihydroxylation.

Olefin metathesis has emerged as a powerful tool for the formation of carbon-carbon double bonds. This compound can participate in several types of metathesis reactions, catalyzed by ruthenium or molybdenum complexes.

Cross-Metathesis (CM): This reaction involves the coupling of two different alkenes. Cross-metathesis of this compound with another olefin can lead to the formation of new, more complex alkenes. The success of this reaction often depends on the relative reactivity of the two alkene partners and the choice of catalyst.

Ring-Closing Metathesis (RCM): If this compound is first elaborated to contain a second terminal alkene, subsequent ring-closing metathesis can be used to construct cyclic structures. This is a particularly powerful strategy for the synthesis of carbo- and heterocyclic ring systems.

The ability to engage in these advanced synthetic transformations underscores the value of this compound as a versatile building block for the construction of complex molecular targets.

Due to a lack of available scientific literature and detailed research findings specifically on the chemical compound "this compound," it is not possible to generate a thorough and scientifically accurate article that adheres to the provided outline and content requirements. Extensive searches have not yielded specific studies on its selective etherification, esterification, oxidation pathways, or its use in cascade and multicomponent reactions.

To provide a professional and authoritative article with detailed research findings and data tables as requested, specific and verifiable data from scholarly sources are required. Without such information, generating the content for the specified sections and subsections would not meet the standards of accuracy and would be speculative.

Cutting Edge Research Applications of 2 Bromo 3 3 Hydroxyphenyl 1 Propene in Chemical Sciences

Role as a Privileged Synthetic Building Block for the Construction of Complex Organic Molecules

Organic building blocks are functionalized molecules that serve as the fundamental components for the bottom-up assembly of more complex molecular structures. sigmaaldrich.com The utility of a building block is defined by the number and type of reactive handles it possesses, allowing for sequential and controlled chemical transformations. 2-Bromo-3-(3-hydroxyphenyl)-1-propene is an exemplary building block, offering three distinct reactive sites: the vinyl bromide, the allylic system, and the phenolic hydroxyl group. This multifunctionality permits its participation in a diverse array of reactions to construct complex organic molecules. nih.gov

The vinyl bromide moiety is particularly valuable for carbon-carbon bond formation through transition metal-catalyzed cross-coupling reactions. Methodologies like Suzuki, Stille, Heck, and Sonogashira couplings can be employed to attach various organic fragments at this position. The phenolic hydroxyl group can be readily converted into an ether or ester, or it can be used as a directing group in ortho-metalation reactions. nih.gov Furthermore, the allylic C-H bonds can be functionalized through various allylic oxidation or substitution reactions.

The strategic combination of these reactions allows for the stepwise and regioselective elaboration of the molecule. For instance, a synthetic sequence could begin with a Williamson ether synthesis at the phenolic hydroxyl, followed by a Suzuki coupling at the vinyl bromide, and culminating in a functionalization of the allylic position. This modular approach is central to modern organic synthesis, enabling the efficient construction of complex targets from simple, readily available precursors. nih.gov The development of synthetic routes using such versatile building blocks is crucial for advancing fields like medicinal chemistry and materials science. sigmaaldrich.comrsc.org

Table 1: Potential Synthetic Transformations of this compound This table is illustrative and based on the known reactivity of the compound's functional groups.

| Functional Group | Reaction Type | Potential Reagents & Conditions | Resulting Structure |

|---|---|---|---|

| Vinyl Bromide | Suzuki Coupling | R-B(OH)₂, Pd(PPh₃)₄, Base | Aryl/Alkenyl substitution for Br |

| Vinyl Bromide | Heck Coupling | Alkene, Pd(OAc)₂, PPh₃, Base | Alkenyl substitution for Br |

| Vinyl Bromide | Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | Alkynyl substitution for Br |

| Phenolic Hydroxyl | Williamson Ether Synthesis | R-X, Base (e.g., K₂CO₃) | Ether formation (O-R) |

| Phenolic Hydroxyl | Esterification | R-COCl or (RCO)₂O, Base | Ester formation (O-COR) |

| Allylic Position | Allylic Bromination | N-Bromosuccinimide (NBS) | Introduction of a second Br |

Development of Novel Synthetic Methodologies Leveraging its Unique Reactivity Profile

The distinct arrangement of functional groups in this compound not only makes it a useful building block but also a substrate for the development of novel synthetic methodologies. Researchers aim to exploit the interplay between the functional groups to achieve transformations that would be difficult with simpler molecules.

One area of development involves intramolecular cyclization reactions. The proximity of the phenol (B47542) and the bromo-allyl moiety allows for the design of new routes to oxygen-containing heterocycles, such as substituted benzofurans or chromenes. For example, under basic conditions, the phenoxide could potentially displace the allylic bromide via an intramolecular SN2' reaction, or a transition-metal catalyst could be used to facilitate an intramolecular Heck-type cyclization. The development of such reactions provides efficient access to structural motifs present in many biologically active natural products.

Furthermore, novel oxidative transformations of bromoalkenes are being explored. For instance, hypervalent iodine-catalyzed oxidative hydrolysis has been shown to convert a diverse range of dialkyl bromoalkenes into valuable α-bromoketone products. beilstein-journals.org Applying this methodology to this compound could potentially yield α-bromo ketones, which are highly sought-after intermediates in heterocyclic synthesis. beilstein-journals.org The development of such catalytic, metal-free oxidation methods is a significant goal in green chemistry. beilstein-journals.org

Table 2: Examples of Methodologies Applicable to Bromoalkene Systems

| Methodology | Substrate Class | Key Reagents | Product Type | Reference |

|---|---|---|---|---|

| Oxidative Hydrolysis | Dialkyl Bromoalkenes | [Hydroxy(tosyloxy)iodo]benzene (HTIB), TsOH·H₂O | α-Bromoketones | beilstein-journals.org |

| Halogenation-Dehydrohalogenation | α,β-Unsaturated Ketones | Br₂, Base | α-Bromo-α,β-unsaturated ketones | researchgate.net |

| Aldol Condensation/Elimination | Aldehydes, Ketones | Base, Halogen Source | Bromo-propene derivatives | google.com |

Applications as a Chemical Probe for Mechanistic Studies in Enzymatic Systems (Focus on chemical interaction and reaction pathway elucidation)

A chemical probe is a small molecule used to study and manipulate biological systems, such as enzymes, by interacting with a specific protein target. nih.gov The structure of this compound makes it a promising candidate for development into a chemical probe for elucidating enzymatic reaction pathways. researchgate.netnih.gov Its utility stems from the combination of a targeting element (the hydroxyphenyl group) and a reactive "warhead" (the vinyl bromide).

The 3-hydroxyphenyl group can mimic the side chain of the amino acid tyrosine, allowing it to be recognized and bound by the active sites of enzymes that process phenolic substrates, such as tyrosinases or certain dioxygenases. This targeted binding localizes the molecule within the enzyme's catalytic machinery.

Once positioned, the vinyl bromide can act as a reactive handle to probe the mechanism. It can function as an electrophile or a Michael acceptor, reacting with nucleophilic amino acid residues (e.g., Cys, His, Lys) in the active site. This can lead to covalent and often irreversible inhibition of the enzyme. By identifying the modified residue and characterizing the adduct, researchers can gain insight into the spatial arrangement of the active site and the roles of specific amino acids in the catalytic cycle. Such molecules are often referred to as activity-based probes (ABPs). The elucidation of enzymatic pathways is critical for understanding biological processes and for the rational design of drugs. nih.govrsc.orgresearchgate.net

Table 3: Potential Mechanistic Probing by this compound This table outlines the hypothetical application of the compound as a chemical probe.

| Probe Feature | Function | Targeted Enzyme Class (Example) | Mechanism of Action | Information Gained |

|---|---|---|---|---|

| 3-Hydroxyphenyl Moiety | Targeting/Binding | Tyrosinases, Dioxygenases | Mimics natural phenolic substrate (e.g., Tyrosine) | Substrate specificity, active site topography |

| Vinyl Bromide Moiety | Covalent Modification | Cysteine Proteases, Kinases | Michael addition or nucleophilic substitution with active site residue | Identification of catalytic residues, reaction pathway elucidation |

Precursor in Polymer Chemistry for the Synthesis of Functionalized Monomers and Macromolecular Architectures

The dual functionality of a polymerizable group (the propene unit) and a modifiable handle (the phenol or bromide) makes this compound an attractive precursor for advanced polymer synthesis. It can be used to create functionalized monomers that, when polymerized, yield macromolecules with tailored properties.

The phenolic hydroxyl group is particularly versatile. It can be used to initiate the ring-opening polymerization of cyclic monomers like lactones or epoxides, tethering a polymer chain to the phenyl ring. Alternatively, the phenol can be modified prior to polymerization. For example, esterification with acryloyl chloride would produce a new monomer with two distinct polymerizable double bonds (the original propene and the newly introduced acrylate), which could be used to form cross-linked polymers or complex branched architectures.

The vinyl bromide itself can participate in polymerization. While less reactive than a simple styrene, it could be incorporated into copolymers. More significantly, the bromine atom can serve as a site for controlled radical polymerization techniques. For instance, it could potentially be transformed into an initiator for Atom Transfer Radical Polymerization (ATRP), a powerful method for synthesizing polymers with well-defined molecular weights, architectures, and low dispersity. The ability to create such well-defined functional polymers is essential for applications in nanotechnology, drug delivery, and advanced coatings.

Q & A

Q. What are the common synthetic routes for preparing 2-Bromo-3-(3-hydroxyphenyl)-1-propene?

The compound can be synthesized via halogenation or substitution reactions. For example, bromination of a phenolic precursor using reagents like N-bromosuccinimide (NBS) under radical conditions or electrophilic substitution with bromine in the presence of Lewis acids (e.g., FeBr₃). Hydroxyl group protection (e.g., using acetyl or tert-butyldimethylsilyl groups) may be required to prevent undesired side reactions during bromination . Purification typically involves column chromatography with silica gel and polar solvents (e.g., ethyl acetate/hexane mixtures), followed by spectroscopic validation (¹H/¹³C NMR, IR) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : To confirm the positions of the bromine and hydroxyl groups via coupling patterns and chemical shifts (e.g., deshielding of protons adjacent to Br or OH).

- X-ray crystallography : For resolving stereochemical ambiguities and verifying bond angles/lengths, particularly in crystalline derivatives .

- IR spectroscopy : To identify hydroxyl (broad ~3200–3600 cm⁻¹) and alkene (C=C stretch ~1600–1680 cm⁻¹) functional groups .

Q. What are the primary applications of this compound in organic synthesis?

It serves as a versatile intermediate in:

- Pharmaceutical synthesis : Building block for anti-inflammatory or anticancer agents due to its electrophilic alkene and hydroxyl group .

- Polymer chemistry : Incorporation into resins or cross-linked polymers via radical-initiated polymerization .

Advanced Research Questions

Q. How can stereoselectivity be optimized in cross-coupling reactions involving this compound?

Stereocontrol is achieved through:

- Catalyst design : Use of palladium complexes with chiral ligands (e.g., BINAP) for Suzuki-Miyaura couplings .

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance reactivity, while additives like K₂CO₃ improve regioselectivity .

- Temperature modulation : Lower temperatures (−20°C to 0°C) favor kinetic over thermodynamic products .

Q. What strategies resolve contradictions in reported biological activities of this compound?

Discrepancies in bioactivity studies (e.g., enzyme inhibition vs. no effect) may arise from:

- Purity issues : Validate compound purity (>95%) via HPLC and elemental analysis .

- Assay variability : Standardize cell-based assays (e.g., consistent cell lines, incubation times) and compare results under identical conditions .

- Metabolic stability : Assess degradation in biological matrices using LC-MS to rule out false negatives .

Q. How do electronic effects of the 3-hydroxyphenyl group influence reactivity in nucleophilic substitutions?

The hydroxyl group’s electron-donating resonance effect activates the phenyl ring toward electrophilic substitution but deactivates the adjacent alkene. This dual behavior necessitates:

Q. What mechanistic insights explain unexpected byproducts in its oxidation reactions?

Over-oxidation to epoxides or ketones can occur under strong oxidizing conditions (e.g., mCPBA or O₃). Mitigation involves:

- Controlled reaction times : Monitor via TLC to halt reactions before over-oxidation.

- Redox mediators : Use TEMPO to stabilize reactive intermediates .

- Isolation of intermediates : Characterize transient species using in situ FTIR or cryogenic trapping .

Data Analysis and Experimental Design

Q. How to design experiments to study the compound’s interaction with biological macromolecules?

- Surface Plasmon Resonance (SPR) : Measure binding kinetics with proteins/enzymes.

- Molecular docking : Predict binding modes using software like AutoDock Vina, validated by mutagenesis studies .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔG, ΔH) of interactions .

Q. What statistical methods are recommended for analyzing contradictory spectral data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.